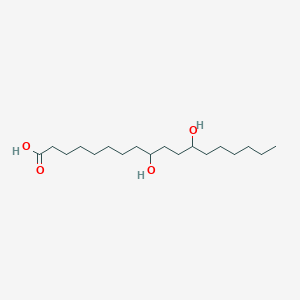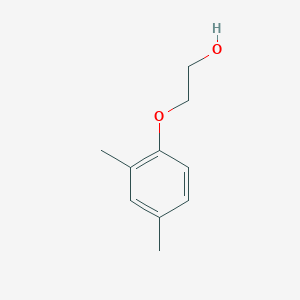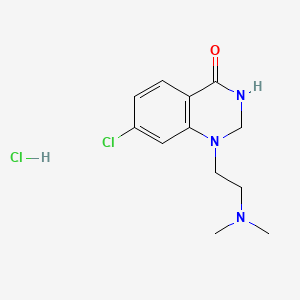
4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride is a chemical compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the quinazolinone core with a dimethylaminoethyl halide under basic conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group.
Reduction: Reduction reactions could target the quinazolinone core or the chloro substituent.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce a variety of functionalized quinazolinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may exhibit similar activities and could be studied for its potential therapeutic effects.
Medicine
In medicine, the compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes and receptors, modulating their activity. The dimethylaminoethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4(1H)-Quinazolinone: The parent compound without the chloro and dimethylaminoethyl substituents.
7-Chloro-4(1H)-quinazolinone: Lacks the dimethylaminoethyl group.
2,3-Dihydro-4(1H)-quinazolinone: Lacks the chloro and dimethylaminoethyl groups.
Uniqueness
The presence of both the chloro and dimethylaminoethyl groups in 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-, hydrochloride makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
Propiedades
Número CAS |
73987-26-5 |
|---|---|
Fórmula molecular |
C12H17Cl2N3O |
Peso molecular |
290.19 g/mol |
Nombre IUPAC |
7-chloro-1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C12H16ClN3O.ClH/c1-15(2)5-6-16-8-14-12(17)10-4-3-9(13)7-11(10)16;/h3-4,7H,5-6,8H2,1-2H3,(H,14,17);1H |
Clave InChI |
JQAAAXBTWACXPS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1CNC(=O)C2=C1C=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


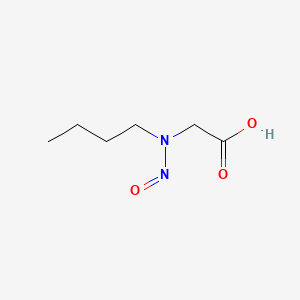
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)

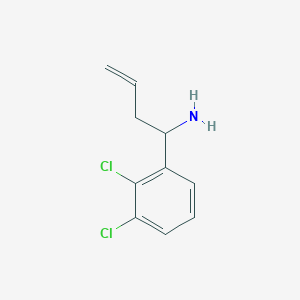
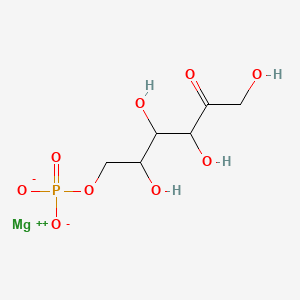


![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)

![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
